N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is identified by its molecular formula C22H25N5O2S and has a molecular weight of 423.54.
Preparation Methods
The synthesis of N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Industrial production methods are designed to optimize these parameters to produce the compound at scale.
Chemical Reactions Analysis
N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique in its specific structure and biological activity. Similar compounds include other analogs with slight variations in their molecular structure, which can result in different biological activities and applications. Some of these similar compounds include:
- PSTQ Analog, 3{10,3}
- PSTQ Analog, 3{10,5}
- PSTQ Analog, 3{11,4}
Properties
IUPAC Name |
N-butan-2-yl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-6-16(5)23-20-17-9-7-8-10-18(17)27-21(24-20)22(25-26-27)30(28,29)19-14(3)11-13(2)12-15(19)4/h7-12,16H,6H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQCCWSPYRFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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